Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone
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Overview
Description
Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone is a heterocyclic compound that combines a furan ring, a thiazolidine ring, and a methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone typically involves the reaction of furan-2-carbaldehyde with 2-(4-methoxyphenyl)thiazolidine-3-one under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is usually refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The thiazolidine ring can be reduced to form thiazolidine-2-thione derivatives.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Thiazolidine-2-thione derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as a protein tyrosine kinase inhibitor, which is important in cancer research.
Antimicrobial Activity: The compound has shown promise as an antibacterial and antifungal agent.
Biological Studies: It is used in studies related to enzyme inhibition and signal transduction pathways.
Mechanism of Action
The mechanism of action of furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone involves its interaction with specific molecular targets:
Protein Tyrosine Kinase Inhibition: The compound binds to the active site of protein tyrosine kinases, inhibiting their activity and thereby affecting cell signaling pathways involved in cell proliferation and survival.
Antimicrobial Action: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl(phenyl)methanone: Similar structure but lacks the thiazolidine ring.
2-(4-Methoxyphenyl)thiazolidin-3-one: Similar structure but lacks the furan ring.
Uniqueness
Furan-2-yl(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone is unique due to the combination of the furan ring, thiazolidine ring, and methoxyphenyl group, which imparts distinct biological activities and chemical properties .
Properties
IUPAC Name |
furan-2-yl-[2-(4-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-18-12-6-4-11(5-7-12)15-16(8-10-20-15)14(17)13-3-2-9-19-13/h2-7,9,15H,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLMYURIIOKQEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2N(CCS2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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